Product packaging for 1-Methyl-1H-indole-6-sulfonyl chloride(Cat. No.:CAS No. 1041469-95-7)

1-Methyl-1H-indole-6-sulfonyl chloride

Cat. No.: B1467875
CAS No.: 1041469-95-7
M. Wt: 229.68 g/mol
InChI Key: NNIPJCDUMHKFGJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-6-sulfonyl chloride is a specialized aromatic sulfonyl chloride derivative serving as a versatile chemical building block in organic synthesis and drug discovery . Its primary research value lies in its reactivity as a sulfonation reagent , particularly for introducing the sulfonamide functional group into more complex molecules . The indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and natural products . By providing a reactive sulfonyl chloride handle on this scaffold, researchers can efficiently synthesize novel indole-based sulfonamide derivatives for screening and development . This compound is instrumental in exploring structure-activity relationships, particularly in creating novel molecules for pharmacological evaluation against various disease targets . The sulfonamide group is a critical pharmacophore in drug design, contributing to desired hydrophilic properties and molecular interactions . Researchers utilize this reagent under the standard protocol of reacting with amines in the presence of a base like pyridine to generate diverse sulfonamide libraries . This product is intended for use by qualified researchers in a controlled laboratory setting. WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO2S B1467875 1-Methyl-1H-indole-6-sulfonyl chloride CAS No. 1041469-95-7

Properties

IUPAC Name

1-methylindole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIPJCDUMHKFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041469-95-7
Record name 1-methyl-1H-indole-6-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-methyl-1H-indole-6-sulfonyl chloride involves the sulfonylation of 1-methylindole or its dihydro derivatives at the 6-position using sulfonyl chloride reagents. The most common reagents and conditions include:

  • Starting Material: 1-Methylindole or 1-methyl-2,3-dihydro-1H-indole
  • Sulfonylation Reagents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂)
  • Solvents: Inert solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or sometimes dimethylformamide (DMF) for amidation steps
  • Temperature: Low to moderate temperatures (0°C to room temperature) to avoid decomposition and side reactions
  • Reaction Time: Typically 1–3 hours depending on scale and conditions

Typical Procedure:
The 1-methylindole derivative is dissolved in an inert solvent under anhydrous conditions. Chlorosulfonic acid or sulfuryl chloride is added dropwise at 0°C with stirring. The mixture is then allowed to warm to room temperature and stirred further to complete the sulfonylation. The reaction is quenched with ice-water to precipitate the sulfonyl chloride product, followed by purification through chromatography or recrystallization.

Industrial and Continuous Flow Production

Industrial synthesis of this compound often employs continuous flow reactors to enhance control over reaction parameters such as temperature, pressure, and reagent addition rates. This approach improves yield, reproducibility, and safety when handling reactive sulfonyl chlorides.

  • Automated reactors precisely control the addition of chlorosulfonic acid or sulfuryl chloride to the indole substrate.
  • Temperature control is critical to prevent decomposition and side reactions.
  • Inert atmosphere (nitrogen or argon) is maintained to prevent moisture-induced hydrolysis of the sulfonyl chloride group.

Reaction Mechanism and Chemical Transformations

The sulfonylation mechanism involves electrophilic aromatic substitution on the indole ring, where the sulfonyl chloride group substitutes at the 6-position due to electronic and steric effects influenced by the methyl substitution at nitrogen.

  • The sulfonyl chloride group is highly reactive toward nucleophiles, enabling subsequent transformations such as:
    • Formation of sulfonamides via reaction with amines
    • Formation of sulfonate esters with alcohols
    • Formation of sulfonate thioesters with thiols

Analytical and Purification Techniques

  • Purification: Column chromatography or recrystallization under anhydrous conditions to avoid hydrolysis.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to confirm the indole ring and sulfonyl chloride group
    • Mass Spectrometry (MS) for molecular weight confirmation
    • Infrared spectroscopy (IR) to detect sulfonyl chloride characteristic peaks
  • Storage: Moisture-sensitive; stored under inert atmosphere at low temperatures (-20°C) to maintain stability.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 1-Methylindole or 1-methyl-2,3-dihydro-1H-indole
Sulfonylation Reagents Chlorosulfonic acid, sulfuryl chloride
Solvent Dichloromethane, chloroform, DMF
Temperature 0°C to room temperature
Reaction Time 1–3 hours
Atmosphere Inert gas (N₂ or Ar)
Purification Chromatography, recrystallization
Characterization Techniques NMR, MS, IR
Storage Conditions Anhydrous, cold (-20°C), inert atmosphere

Research Findings and Optimization Notes

  • Temperature control is crucial; lower temperatures reduce side reactions and improve yield.
  • Solvent choice affects reaction rate and selectivity; dichloromethane is preferred for its inertness and solubility properties.
  • Quenching with ice water is effective to isolate the sulfonyl chloride intermediate without hydrolysis.
  • Continuous flow synthesis enhances scalability and reproducibility by precise control of reagent addition and reaction time, minimizing decomposition.
  • Moisture sensitivity demands strict anhydrous conditions during synthesis and storage to prevent hydrolysis to sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its sulfonyl group. These interactions can modulate biological pathways, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups
1-Methyl-1H-indole-6-sulfonyl chloride 1041469-95-7 229.687 Indole, sulfonyl chloride, methyl
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride Not provided ~269.7 (estimated) Benzo[cd]indole, sulfonyl chloride, ketone
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 225.65 Indole, carboxylic acid, chloro, methyl
6-(2-Azidoethoxy)-1H-indole Not provided ~218.2 (estimated) Indole, azide, ether

Key Observations :

  • This compound distinguishes itself through the sulfonyl chloride group, enabling nucleophilic substitution reactions (e.g., with amines or alcohols) .
  • 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride features a fused benzoindole system with a ketone group, which may alter electronic properties and steric hindrance compared to the simpler indole scaffold .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid replaces the sulfonyl chloride with a carboxylic acid group, significantly changing reactivity (e.g., participation in condensation reactions) .

Spectroscopic Data Comparison

  • 13C-NMR: this compound: No specific data in evidence, but methyl groups typically resonate near 40–50 ppm. Analogous indole derivatives: For example, a methylene group in a similar compound appears at δ 47.45 ppm, while aromatic carbons range from δ 109–136 ppm .
  • Mass Spectrometry :

    • High-resolution mass spectrometry (HRMS) data for related compounds (e.g., C15H15N2 at m/z 223.1235) highlight precision in molecular weight determination, a standard practice for sulfonyl chloride derivatives .

Commercial and Research Status

  • This compound is listed as discontinued by CymitQuimica, though specialized suppliers like Accela offer it for R&D at premium prices (e.g., $795/0.25g) .
  • In contrast, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride remains actively used in medicinal chemistry for synthesizing sulfonamide libraries .

Biological Activity

1-Methyl-1H-indole-6-sulfonyl chloride is a significant compound in medicinal chemistry, primarily due to its unique structural features and biological activities. This compound belongs to the indole family, which is known for its presence in various natural products and pharmaceuticals. The sulfonyl chloride functional group enhances its reactivity, making it a valuable tool for biochemical applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H8ClN1O2SC_9H_8ClN_1O_2S with a molecular weight of 229.68 g/mol. The structure features a methyl group at the 1-position of the indole ring and a sulfonyl chloride group at the 6-position, which significantly influences its biological activity.

Property Value
Chemical FormulaC9H8ClN1O2SC_9H_8ClN_1O_2S
Molecular Weight229.68 g/mol
Functional GroupsSulfonyl chloride
Indole DerivativeYes

This compound primarily exhibits its biological activity through covalent modification of proteins, particularly by interacting with cysteine residues. This interaction leads to the formation of sulfonamide bonds, which can alter protein function, stability, and interactions with other biomolecules. Such modifications can significantly impact cellular signaling pathways, affecting processes like proliferation and apoptosis.

Key Mechanisms:

  • Covalent Modification : Reacts with cysteine thiol groups, leading to irreversible changes in protein structure and function.
  • Altered Signaling : Modifications can change phosphorylation states, influencing downstream signaling events.
  • Cellular Effects : Long-term modifications can persistently alter gene expression and metabolic pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound can inhibit certain cancer cell lines by modifying key signaling proteins involved in cell growth and survival.
  • Antiviral Properties : Preliminary research suggests potential antiviral effects, although detailed mechanisms remain to be elucidated.
  • Neuroprotective Effects : The compound may influence neurodegenerative pathways, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

In a study evaluating the effects of this compound on cancer cell lines, it was found that treatment led to significant apoptosis in breast cancer cells. The mechanism was linked to the modification of proteins involved in apoptosis signaling pathways.

Case Study 2: Neuroprotective Effects

Another investigation assessed the impact of this compound on neuronal cells subjected to oxidative stress. Results indicated that it could reduce cell death by modifying specific proteins involved in oxidative stress response pathways.

Dosage and Toxicity

Research indicates that there is a threshold dosage for effective biological activity. Below this threshold, the compound may have minimal effects; however, exceeding it can lead to toxicity characterized by cellular stress and apoptosis. Long-term exposure studies suggest that careful dosage management is crucial for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-1H-indole-6-sulfonyl chloride, and how are reaction conditions optimized?

  • The compound is typically synthesized via sulfonation of the indole core using chlorosulfonic acid. A representative procedure involves reacting 1-methylindole with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature. Ice-water quenching precipitates the product, which is washed and dried . Optimization strategies include controlled temperature gradients and stoichiometric adjustments to minimize byproducts like sulfones or over-sulfonated derivatives. Advanced techniques such as continuous flow reactors (for improved heat/mass transfer) can enhance yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify substituent positions and confirm sulfonyl chloride formation (e.g., deshielded signals for aromatic protons adjacent to the sulfonyl group).
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for verifying regiochemistry and intermolecular interactions .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight, while fragmentation patterns validate structural integrity. PubChem-derived computational data (e.g., InChI keys) supplement experimental results .

Q. How does the sulfonyl chloride group influence the reactivity of this compound in nucleophilic substitution reactions?

  • The sulfonyl chloride group acts as a strong electrophile, enabling reactions with amines (to form sulfonamides), alcohols (to yield sulfonate esters), or thiols. Reaction conditions (e.g., anhydrous solvents, base selection) dictate selectivity. For example, triethylamine in dichloromethane facilitates amine coupling, while pyridine may suppress side reactions like hydrolysis . Kinetic studies using HPLC or in situ IR spectroscopy monitor reaction progress and optimize stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound derivatives?

  • Discrepancies (e.g., predicted vs. observed NMR shifts) arise from approximations in density functional theory (DFT) models. Hybrid approaches combining experimental crystallography (SHELX-refined data) with advanced computational methods (e.g., MP2 or CCSD(T)) improve accuracy. Cross-validation using spectroscopic databases (e.g., PubChem) and sensitivity analysis of computational parameters (solvent models, basis sets) further reconcile differences .

Q. What strategies improve the yield and purity of this compound in multi-step syntheses?

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials. Recrystallization from toluene/hexane mixtures enhances purity.
  • Process Optimization: Design of Experiments (DoE) identifies critical factors (temperature, reagent ratios). Continuous flow systems reduce side reactions by maintaining precise reaction conditions .
  • Analytical Monitoring: Real-time LC-MS or inline FTIR detects intermediates, enabling rapid adjustments .

Q. What computational approaches predict the biological interactions of this compound derivatives with target proteins?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-protein binding modes, prioritizing derivatives with high affinity for enzymes like carbonic anhydrase or kinases. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .

Q. How do regioisomeric differences (e.g., 4-sulfonyl vs. 6-sulfonyl substitution) affect the physicochemical properties and bioactivity of methyl-substituted indole sulfonyl chlorides?

  • Physicochemical Impact: 6-Sulfonyl isomers exhibit distinct electronic profiles (e.g., Hammett σ values) due to conjugation with the indole π-system, altering solubility and logP. X-ray data show tighter crystal packing in 6-sulfonyl derivatives .
  • Bioactivity Differences: Regiochemistry influences steric accessibility to biological targets. For example, 6-sulfonyl derivatives show enhanced inhibition of serotonin receptors compared to 4-sulfonyl analogs, as evidenced by comparative IC50_{50} assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-1H-indole-6-sulfonyl chloride
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1-Methyl-1H-indole-6-sulfonyl chloride

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